2-Chloro-4-formylphenyl 4-(acetylamino)benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-formylphenyl 4-(acetylamino)benzenesulfonate is an organic compound with the molecular formula C15H12ClNO5S. It is a derivative of benzenesulfonate, featuring both chloro and formyl functional groups on the phenyl ring, as well as an acetylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-formylphenyl 4-(acetylamino)benzenesulfonate typically involves multi-step organic reactions. One common route includes the following steps:
Nitration: The starting material, 2-chlorobenzaldehyde, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Acetylation: The amino group is acetylated to form the acetylamino derivative.
Sulfonation: Finally, the compound undergoes sulfonation to introduce the benzenesulfonate group.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-formylphenyl 4-(acetylamino)benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: 2-Chloro-4-carboxyphenyl 4-(acetylamino)benzenesulfonate.
Reduction: 2-Chloro-4-hydroxyphenyl 4-(acetylamino)benzenesulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Chloro-4-formylphenyl 4-(acetylamino)benzenesulfonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Chloro-4-formylphenyl 4-(acetylamino)benzenesulfonate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the formyl and acetylamino groups can influence its binding affinity and specificity. Detailed studies on its mechanism of action are necessary to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-formylphenyl benzenesulfonate: Lacks the acetylamino group.
4-Formylphenyl 4-(acetylamino)benzenesulfonate: Lacks the chloro group.
2-Chloro-4-hydroxyphenyl 4-(acetylamino)benzenesulfonate: Hydroxyl group instead of formyl group.
Uniqueness
2-Chloro-4-formylphenyl 4-(acetylamino)benzenesulfonate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
2-Chloro-4-formylphenyl 4-(acetylamino)benzenesulfonate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C17H16ClN O6S
- Molar Mass : 397.83 g/mol
- Functional Groups : Chloro, formyl, acetylamino, and sulfonate groups.
These functional groups contribute to the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For example, related compounds have shown the ability to inhibit glyceraldehyde-3-phosphate dehydrogenase, which plays a critical role in cellular metabolism.
- Receptor Modulation : The presence of functional groups allows for binding to receptor sites, potentially altering receptor activity and downstream signaling pathways.
Table 1: Potential Biological Targets and Effects
Biological Target | Effect |
---|---|
Glyceraldehyde-3-phosphate dehydrogenase | Inhibition of metabolic pathways |
Enzymes involved in cancer metabolism | Potential anticancer effects |
Cellular receptors | Modulation of signaling pathways |
Anticancer Activity
Research has indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives showed promising antitumor activity against various cancer cell lines, including non-small cell lung cancer and melanoma .
- The structure-activity relationship (SAR) analysis revealed that modifications to the sulfonate group can enhance cytotoxicity against specific cancer types.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Related studies have shown that sulfonamide derivatives possess strong antibacterial and antifungal activities:
- Compounds with similar structural motifs were evaluated against a range of pathogenic bacteria and fungi, demonstrating effective inhibition at low concentrations .
Case Study: In Vitro Antitumor Activity
A notable case study involved the evaluation of a series of related compounds at the National Cancer Institute (NCI). The results indicated:
- Prominent Compound : N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide exhibited a GI50 value of 0.1 µM against non-small cell lung cancer cells .
This highlights the potential for this compound as a lead compound in developing new anticancer agents.
Properties
IUPAC Name |
(2-chloro-4-formylphenyl) 4-acetamidobenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO5S/c1-10(19)17-12-3-5-13(6-4-12)23(20,21)22-15-7-2-11(9-18)8-14(15)16/h2-9H,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKFKBCBFRKIRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.